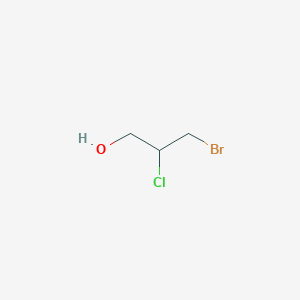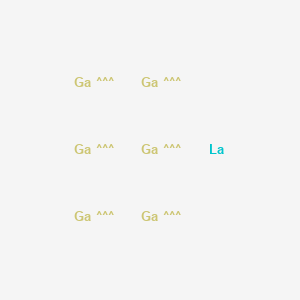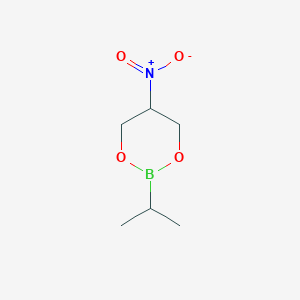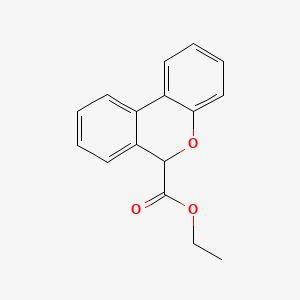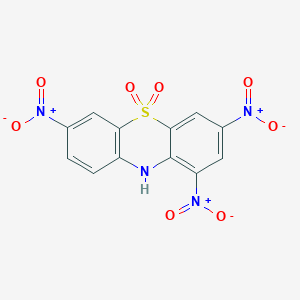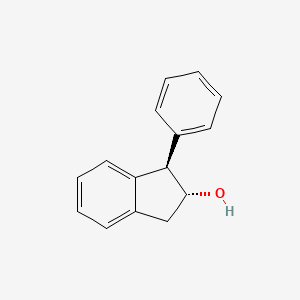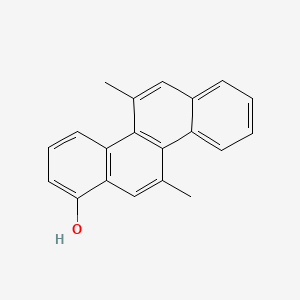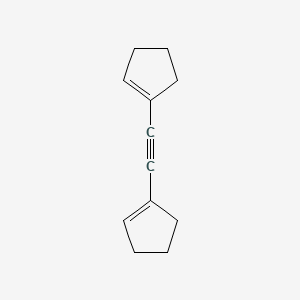![molecular formula C13H20O3 B14417739 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-05-9](/img/structure/B14417739.png)
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound with the molecular formula C12H20O3. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of oxirane (ethylene oxide) with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted spiro compounds.
Aplicaciones Científicas De Investigación
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A similar spiro compound with a different substituent.
Spiro[4.5]dec-7-ene: Another spiro compound with variations in the ring structure.
Uniqueness
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene is unique due to its specific oxolan-2-ylmethyl substituent, which imparts distinct chemical and biological properties compared to other spiro compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
81842-05-9 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
8-(oxolan-2-ylmethyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C13H20O3/c1-2-12(14-7-1)10-11-3-5-13(6-4-11)15-8-9-16-13/h3,12H,1-2,4-10H2 |
Clave InChI |
WVEWPIYHJMVYDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CC2=CCC3(CC2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~2~-stannane](/img/structure/B14417670.png)
